molecular formula C22H18F6N2O B12386488 Pcsk9-IN-23

Pcsk9-IN-23

Cat. No.: B12386488
M. Wt: 440.4 g/mol
InChI Key: HALZZSRMURPKGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pcsk9-IN-23 is a compound that acts as an inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that plays a crucial role in cholesterol metabolism by promoting the degradation of low-density lipoprotein receptors (LDLR) on the surface of liver cells. By inhibiting PCSK9, this compound helps to increase the number of LDL receptors available to clear LDL cholesterol from the bloodstream, thereby lowering blood cholesterol levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pcsk9-IN-23 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing PCSK9 inhibitors often involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may include steps such as crystallization, filtration, and purification to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Pcsk9-IN-23 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

Scientific Research Applications

Pcsk9-IN-23 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the mechanisms of PCSK9 inhibition and its effects on cholesterol metabolism.

    Biology: Employed in research to understand the role of PCSK9 in cellular processes and its interactions with other proteins.

    Medicine: Investigated for its potential therapeutic applications in treating hypercholesterolemia and reducing the risk of cardiovascular diseases.

    Industry: Utilized in the development of new cholesterol-lowering drugs and formulations.

Mechanism of Action

Pcsk9-IN-23 exerts its effects by binding to PCSK9 and preventing it from interacting with LDL receptors. This inhibition allows more LDL receptors to be recycled to the liver cell surface, where they can remove LDL cholesterol from the bloodstream. The molecular targets of this compound include the active site of PCSK9, and the pathways involved in its mechanism of action are related to cholesterol metabolism and receptor-mediated endocytosis .

Comparison with Similar Compounds

Similar Compounds

    Evolocumab: A monoclonal antibody that inhibits PCSK9.

    Alirocumab: Another monoclonal antibody targeting PCSK9.

    Inclisiran: A small interfering RNA that reduces PCSK9 production.

Uniqueness of Pcsk9-IN-23

This compound is unique in its chemical structure and mode of action compared to other PCSK9 inhibitors. While monoclonal antibodies like evolocumab and alirocumab directly bind to PCSK9, this compound may have different binding sites or mechanisms, offering potential advantages in terms of efficacy, stability, and delivery .

Properties

Molecular Formula

C22H18F6N2O

Molecular Weight

440.4 g/mol

IUPAC Name

6-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]-4-[[4-(trifluoromethyl)phenyl]methylamino]pyridin-2-one

InChI

InChI=1S/C22H18F6N2O/c1-14-10-19(29-12-15-2-6-17(7-3-15)21(23,24)25)11-20(31)30(14)13-16-4-8-18(9-5-16)22(26,27)28/h2-11,29H,12-13H2,1H3

InChI Key

HALZZSRMURPKGB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1CC2=CC=C(C=C2)C(F)(F)F)NCC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.